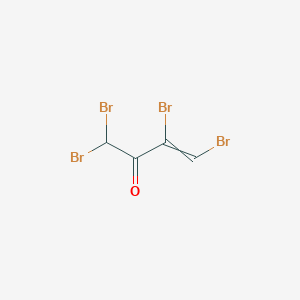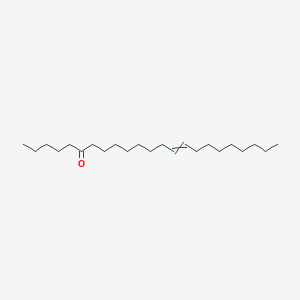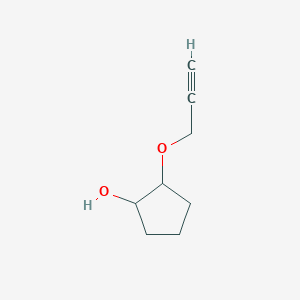
2-(2-Propynyloxy)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propynyloxy)cyclopentanol is an organic compound with the molecular formula C₈H₁₂O₂. It is a derivative of cyclopentanol, featuring a propynyloxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propynyloxy)cyclopentanol typically involves the reaction of cyclopentanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the propynyloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Propynyloxy)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The propynyloxy group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: 2-(2-Propyl)cyclopentanol or 2-(2-Propene)cyclopentanol.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
2-(2-Propynyloxy)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Propynyloxy)cyclopentanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the propynyloxy group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: The parent compound with a hydroxyl group attached to a cyclopentane ring.
2-(2-Propynyloxy)ethanol: Similar structure but with an ethyl chain instead of a cyclopentane ring.
2-(2-Propynyloxy)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
2-(2-Propynyloxy)cyclopentanol is unique due to the combination of the cyclopentane ring and the propynyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56510-38-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-prop-2-ynoxycyclopentan-1-ol |
InChI |
InChI=1S/C8H12O2/c1-2-6-10-8-5-3-4-7(8)9/h1,7-9H,3-6H2 |
InChI Key |
GOHUQKJPRWXKQH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



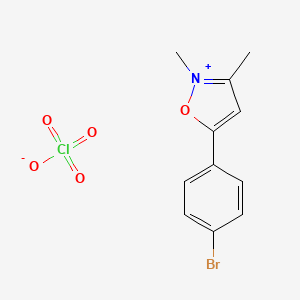


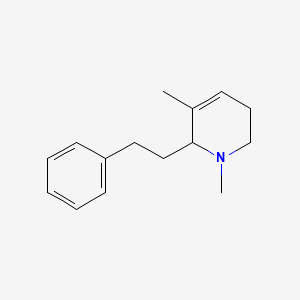

![4-Benzyl-2-phenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14639881.png)
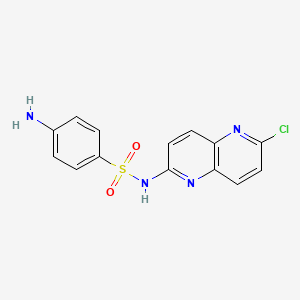
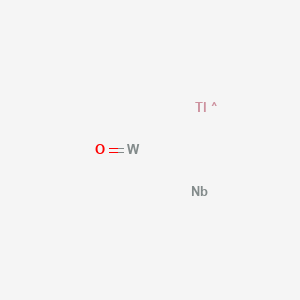
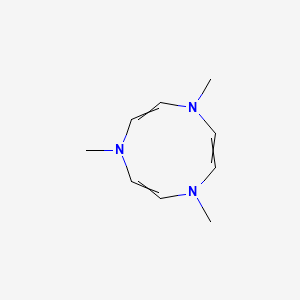
![Silane, (tricyclo[3.3.1.13,7]decane-1,3-diyldi-2,1-ethanediyl)bis[trichloro-](/img/structure/B14639893.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
